molecular formula C32H34F4N4O12P2 B522425 N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide

N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide

Cat. No. B522425
M. Wt: 804.6 g/mol
InChI Key: UJIWNECQGQOIKP-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BzN-EJJ-amide is a potent and selective PTP-1B inhibitor.

Scientific Research Applications

Inhibitor for Protein Tyrosine Phosphatase 1B (PTP-1B)

N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide, known as BzN-EJJ-amide, is a potent inhibitor of PTP-1B. This compound exhibits selectivity over several protein tyrosine phosphatases and is particularly significant for its interaction with Asp48 in PTP-1B. The crystal structure reveals an unexpected binding orientation for this bisphosphonate inhibitor on PTP-1B, indicating potential for designing potent and selective PTP-1B inhibitors (Asante-Appiah et al., 2002).

Development of Phosphotyrosyl Peptide Analogues

The compound plays a role in the development of nonhydrolyzable phosphotyrosyl peptide analogues. It is utilized in the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives, which are important for creating SH2-related peptides containing phosphotyrosyl mimetics (Burke et al., 1993).

Utilization in Peptide Synthesis

This chemical is involved in the efficient preparation of phosphotyrosine isosteres, such as N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine. This building block can be directly incorporated into peptides without protecting the side chain phosphonic acid group, demonstrating its utility in peptide synthesis (Gordeev et al., 1994).

Enzyme Occupancy Measurement

The compound is used in enzyme occupancy measurement of intracellular PTP1B, providing insights into the behavior of PTP1B inhibitors. This application is crucial for understanding the mechanisms in treating conditions like type II diabetes (Skorey et al., 2006).

Antibacterial Activity Studies

Research on phosphono dipeptides based on 4-amino-4-phosphonobutyric acid (an analogue of glutamic acid) includes compounds with structural similarities to this compound. These studies contribute to understanding the antibacterial activity of such compounds (Zboińska et al., 1993).

Synthesis of Peptide Inhibitors

The compound is instrumental in synthesizing peptide inhibitors of protein tyrosine phosphatases, offering insights into developing selective, active-site-directed, reversible inhibitors for various PTPs (Desmarais et al., 1999).

properties

Molecular Formula

C32H34F4N4O12P2

Molecular Weight

804.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-[4-[difluoro(phosphono)methyl]phenyl]-1-oxopropan-2-yl]amino]-3-[4-[difluoro(phosphono)methyl]phenyl]-1-oxopropan-2-yl]amino]-4-benzamido-5-oxopentanoic acid

InChI

InChI=1S/C32H34F4N4O12P2/c33-31(34,53(47,48)49)21-10-6-18(7-11-21)16-24(27(37)43)39-30(46)25(17-19-8-12-22(13-9-19)32(35,36)54(50,51)52)40-29(45)23(14-15-26(41)42)38-28(44)20-4-2-1-3-5-20/h1-13,23-25H,14-17H2,(H2,37,43)(H,38,44)(H,39,46)(H,40,45)(H,41,42)(H2,47,48,49)(H2,50,51,52)/t23-,24-,25-/m0/s1

InChI Key

UJIWNECQGQOIKP-SDHOMARFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)C(=O)N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)P(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BzNEJJ;  BzN-EJJ;  BzN EJJ;  BzN-EJJ-amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide
Reactant of Route 2
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide
Reactant of Route 3
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide
Reactant of Route 4
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide
Reactant of Route 5
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide
Reactant of Route 6
N-Benzoyl-L-glutamyl-[4-phosphono(difluoromethyl)]-L-phenylalanine-[4-phosphono(difluoro-methyl)]-L-phenylalanineamide

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